Cas no 175210-33-0 (2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid)

2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid
- 2-(2-phenylethyl)imidazole-4-carboxylic acid
- US9487462, 36
- AKOS011534095
- 2-Phenethyl-1H-imidazole-4-carboxylic acid
- AIJIZYHCPGYPLP-UHFFFAOYSA-N
- BDBM256145
- MFCD16727271
- DB-312523
- 2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid
- SCHEMBL948426
- SCHEMBL9938772
- 175210-33-0
-
- MDL: MFCD16727271
- インチ: InChI=1S/C12H12N2O2/c15-12(16)10-8-13-11(14-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)(H,15,16)
- InChIKey: AIJIZYHCPGYPLP-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CCC2=NC=C(N2)C(=O)O
計算された属性
- せいみつぶんしりょう: 216.089877630g/mol
- どういたいしつりょう: 216.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 66Ų
2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AJ28398-100g |
2-(2-phenylethyl)-1H-imidazole-4-carboxylic acid |
175210-33-0 | 95+% | 100g |
$9088.00 | 2024-04-20 | |
A2B Chem LLC | AJ28398-2g |
2-(2-phenylethyl)-1H-imidazole-4-carboxylic acid |
175210-33-0 | 95+% | 2g |
$1753.00 | 2024-04-20 | |
A2B Chem LLC | AJ28398-10g |
2-(2-phenylethyl)-1H-imidazole-4-carboxylic acid |
175210-33-0 | 95+% | 10g |
$3328.00 | 2024-04-20 | |
A2B Chem LLC | AJ28398-5g |
2-(2-phenylethyl)-1H-imidazole-4-carboxylic acid |
175210-33-0 | 95+% | 5g |
$2405.00 | 2024-04-20 | |
abcr | AB425302-1 g |
2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid |
175210-33-0 | 1 g |
€751.00 | 2023-07-18 | ||
Chemenu | CM330328-1g |
2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid |
175210-33-0 | 95%+ | 1g |
$742 | 2023-01-19 | |
abcr | AB425302-1g |
2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid; . |
175210-33-0 | 1g |
€751.00 | 2025-02-20 | ||
A2B Chem LLC | AJ28398-25g |
2-(2-phenylethyl)-1H-imidazole-4-carboxylic acid |
175210-33-0 | 95+% | 25g |
$4633.00 | 2024-04-20 | |
abcr | AB425302-5g |
2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid; . |
175210-33-0 | 5g |
€1461.00 | 2025-02-20 | ||
A2B Chem LLC | AJ28398-1g |
2-(2-phenylethyl)-1H-imidazole-4-carboxylic acid |
175210-33-0 | 95+% | 1g |
$1280.00 | 2024-04-20 |
2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid 関連文献
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
5. Back matter
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acidに関する追加情報
Introduction to 2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid (CAS No. 175210-33-0)
2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 175210-33-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazole family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural framework of 2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid consists of an imidazole core substituted with a phenylethyl group at the 2-position and a carboxylic acid functional group at the 5-position, which together contribute to its unique chemical properties and potential biological functions.
The imidazole ring is a nitrogen-containing heterocycle that is widely present in natural products and bioactive molecules. Its aromaticity and ability to form hydrogen bonds make it a privileged scaffold in medicinal chemistry. The presence of the phenylethyl group introduces additional hydrophobicity and steric bulk, which can modulate the compound's interaction with biological targets. Furthermore, the carboxylic acid moiety at the 5-position provides a site for further functionalization, enabling the synthesis of derivatives with enhanced pharmacological properties.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid and its potential biological targets. Studies have suggested that this compound may exhibit inhibitory effects on various enzymes and receptors, making it a promising candidate for therapeutic applications. For instance, research has explored its potential role in modulating inflammatory pathways by interacting with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). These enzymes are key players in the production of pro-inflammatory mediators, and their inhibition can lead to significant therapeutic benefits.
Additionally, the structural features of 2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid make it an attractive scaffold for designing small-molecule inhibitors targeting viral proteases. The imidazole ring can mimic the transition state of peptide bond hydrolysis, thereby interfering with viral replication cycles. Preliminary studies have shown that derivatives of this compound exhibit antiviral activity against certain RNA viruses by inhibiting essential viral proteases. This finding aligns with the growing need for novel antiviral agents to combat emerging infectious diseases.
The synthesis of 2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as carboxylation or esterification. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have improved the efficiency and scalability of these processes. These developments are crucial for producing sufficient quantities of the compound for both preclinical studies and potential clinical trials.
In terms of pharmacokinetic properties, 2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid exhibits moderate solubility in water due to the presence of the carboxylic acid group, which facilitates its absorption in biological systems. However, its lipophilicity introduced by the phenylethyl group may influence its distribution within tissues and its metabolic clearance. Understanding these properties is essential for optimizing drug delivery systems and formulating effective pharmaceutical formulations. Additionally, studies on its stability under various conditions have provided insights into potential degradation pathways, which are critical for ensuring long-term storage stability and shelf life.
The safety profile of 2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid has been evaluated through in vitro toxicity assays using various cell lines. These studies have indicated low cytotoxicity at concentrations relevant to therapeutic use, suggesting its potential for safe application in humans. However, further investigations are necessary to assess long-term effects and potential side interactions with other drugs or biological systems. Pharmacogenomic studies are also being conducted to understand how genetic variations may influence individual responses to this compound, which is essential for personalized medicine approaches.
The versatility of 2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid as a chemical scaffold has led to its incorporation into libraries of compounds used in high-throughput screening (HTS) campaigns. HTS is a powerful technique for identifying lead compounds with desired biological activities rapidly. By screening large collections of structurally diverse molecules like 2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid, researchers can accelerate the discovery process and identify novel therapeutic agents more efficiently than traditional methods alone.
Future directions in research involving 2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid include exploring its role in neurodegenerative diseases. The imidazole scaffold has shown promise in modulating neurotransmitter systems, particularly those involving gamma-secretase enzymes implicated in Alzheimer's disease pathology. By designing derivatives that enhance or inhibit specific enzymatic activities, researchers aim to develop new treatments that can slow down disease progression or improve cognitive function.
Moreover, the compound's potential application in oncology is under active investigation. Preclinical data suggest that derivatives of 2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid can selectively target cancer cells by inhibiting key signaling pathways involved in tumor growth and survival. These pathways often become dysregulated in malignant cells, making them attractive targets for therapeutic intervention. By developing small-molecule inhibitors based on this scaffold, clinicians may gain new tools to combat various types of cancer more effectively.
In conclusion, 2-(2-phenelethyl)-1H-imidazol -e -carb oxyli c aci d (CAS No . 175210 -33 -0 ) represents an i nteresting compoun d wi th po ten tial bi ological act ivi ties an d pharma ceutical app licati ons . Its structu ral featu res , combi ned wi th advanc ements i n synt hesi s an d pharmacological stu dies , position i t as a valu able scaff old f or deve lopi ng no vel dr ugs . As resea rch conti nues t o e xplor e i ts pharma cologi cal prop ert i es an d appl icati ons , i t i s pr oper t o becom e an incr easi ngly import ant com pon ent i n both academi c an d ind ustri al pharma ceutical rese arch . p >
175210-33-0 (2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid) 関連製品
- 893140-11-9(N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide)
- 2227835-31-4((2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol)
- 2171260-37-8((3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidohexanoic acid)
- 1564822-86-1(2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine)
- 2228556-26-9(1-1-(3-fluoro-4-nitrophenyl)cyclopropylethan-1-ol)
- 2185980-44-1(N-(1-{bicyclo4.2.0octa-1,3,5-trien-7-yl}ethyl)prop-2-enamide)
- 1701835-69-9(2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol)
- 1421473-25-7(4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide)
- 1361766-57-5(2-(2,3-Dichlorophenyl)-3-fluoropyridine-5-acetic acid)
- 2093164-42-0(tert-butyl N-3-(sulfamoylmethyl)phenylcarbamate)
